molecular formula C7H10N4O3 B12873967 3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxamide CAS No. 61717-05-3

3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12873967
CAS No.: 61717-05-3
M. Wt: 198.18 g/mol
InChI Key: FXAHFMUJKAFEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-3-nitro-1H-pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This specific compound is characterized by the presence of an isopropyl group at the first position, a nitro group at the third position, and a carboxamide group at the fourth position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-3-nitro-1H-pyrazole-4-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-isopropyl-3-nitro-1H-pyrazole with a carboxamide derivative. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, alkylation, and amide formation. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-nitro-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products:

    Oxidation: Formation of 1-amino-3-nitro-1H-pyrazole-4-carboxamide.

    Reduction: Formation of 1-isopropyl-3-amino-1H-pyrazole-4-carboxamide.

    Substitution: Various substituted pyrazole derivatives depending on the substituent used.

Scientific Research Applications

1-Isopropyl-3-nitro-1H-pyrazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-nitro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
  • 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
  • 1H-Pyrazolo[3,4-b]pyridines

Uniqueness: 1-Isopropyl-3-nitro-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

61717-05-3

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

3-nitro-1-propan-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C7H10N4O3/c1-4(2)10-3-5(6(8)12)7(9-10)11(13)14/h3-4H,1-2H3,(H2,8,12)

InChI Key

FXAHFMUJKAFEDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.